4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N2O and its molecular weight is 306.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized, providing a foundation for understanding their chemical properties and potential applications. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, have been detailed. These compounds were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, highlighting their potential as intermediates in organic synthesis and for further chemical modifications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antibacterial Activity
The antibacterial properties of related compounds have been investigated, showing that novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides exhibit antibacterial effects against Gram-negative and Gram-positive bacteria. This research underscores the potential of these compounds in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Receptor Binding Studies
Compounds structurally related to "4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" have been synthesized for potential use as fluorescent sigma ligands, indicating their utility in receptor binding studies. This research highlights the possibility of using these compounds as probes for studying receptor-ligand interactions, contributing to our understanding of receptor function and signaling pathways (Ferorelli, Abate, Colabufo, Niso, Inglese, Berardi, & Perrone, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the growth of certain fungi, such as rhizoctonia solani
Mode of Action
It’s known that similar compounds can cause changes in the microscopic morphology of certain fungi . These changes include hyphal swelling, uneven thickness, fractures, deformities, and increased surface warts .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The compound’s action results in significant changes in the microscopic morphology of certain fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Biochemical Analysis
Biochemical Properties
Naphthalene derivatives, which are structurally similar, have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Cellular Effects
It is plausible that it may interact with various cellular processes and influence cell function, given the diverse biological activities of naphthalene derivatives .
Properties
IUPAC Name |
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-12-10-16(11-13-22)15-8-9-15)21-14-18-6-3-5-17-4-1-2-7-19(17)18/h1-7H,8-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFPORMIJFYGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.